5-Fluoro-2-formylbenzoic acid

概述

描述

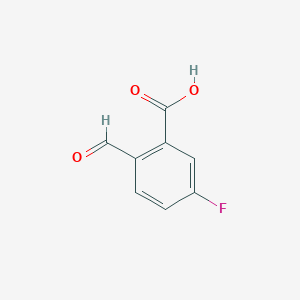

5-Fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3. It is characterized by the presence of a fluorine atom at the 5-position and a formyl group at the 2-position on the benzoic acid ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-formylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-formylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective fluorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as flow chemistry to control reaction parameters precisely .

化学反应分析

Types of Reactions: 5-Fluoro-2-formylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Fluoro-2-carboxybenzoic acid.

Reduction: 5-Fluoro-2-hydroxymethylbenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Organic Synthesis

5-Fluoro-2-formylbenzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations:

- Synthesis of Pharmaceuticals : It can be used to synthesize pharmaceutical compounds, particularly those targeting specific biological pathways.

- Agrochemicals : The compound is also utilized in the development of agrochemicals, enhancing crop protection through its reactivity.

Medicinal Chemistry

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties. The fluorine substitution can enhance lipophilicity and metabolic stability, potentially leading to improved bioactivity:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial activities due to their ability to interact with biological targets.

- Anticancer Activity : Related compounds have shown potential in anticancer research, with some derivatives demonstrating the ability to inhibit cancer cell proliferation.

Case Studies

Several studies have explored the applications of this compound and its derivatives:

作用机制

The mechanism of action of 5-Fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects .

相似化合物的比较

- 2-Fluoro-5-formylbenzonitrile

- 2-Fluoro-5-formylphenylboronic acid

- Methyl-2-Fluoro-5-formylbenzoate

- 4-Fluorobenzaldehyde

Comparison: 5-Fluoro-2-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

5-Fluoro-2-formylbenzoic acid (CAS Number: 920481-01-2) is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a fluorine atom at the 5-position and a formyl group at the 2-position of a benzoic acid ring. This unique arrangement contributes to its chemical reactivity and potential biological effects. The presence of fluorine is known to enhance lipophilicity and metabolic stability, which may lead to improved bioactivity in pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several steps, often starting from commercially available precursors. Although specific synthetic routes are not extensively documented, related compounds have been synthesized using standard organic reactions such as oxidation, reduction, and substitution.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit significant antimicrobial properties. For instance, studies suggest that derivatives may possess activity against various bacterial strains and fungi due to their ability to interact with biological macromolecules.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Potential antimicrobial | Interaction with cellular targets |

| 4-Cyano-5-fluoro-2-formylbenzoic acid | Antimicrobial | Enhanced interaction due to cyano group |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Antifungal | Disruption of microbial growth mechanisms |

Anticancer Activity

In vitro studies have shown that this compound exhibits potent inhibition of cancer cell proliferation. For example, compounds similar to it demonstrated IC(50) values in the nanomolar range against L1210 mouse leukemia cells . The mechanism appears to involve intracellular release of active metabolites that affect DNA synthesis and cell cycle progression.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The formyl group can participate in various biochemical reactions, while the fluorine atom enhances the compound’s stability and reactivity. This allows it to modulate biological pathways that could lead to therapeutic effects against cancer and infections.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally related compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Formylbenzoic Acid | Benzene ring with formyl group | Limited documented activity |

| 5-Chloro-2-formylbenzoic Acid | Chlorine instead of fluorine | Variable activity profile |

| 4-Fluoro-2-formylbenzoic Acid | Fluorine at the fourth position | Different pharmacological effects |

The variations in substitution patterns significantly influence the biological activities observed among these compounds, emphasizing the importance of molecular structure in drug design.

Case Studies and Research Findings

- Antimicrobial Studies : In one study, derivatives of benzoic acids were evaluated for their antimicrobial efficacy against various pathogens. Results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts.

- Cancer Cell Proliferation Inhibition : A series of haloethyl phosphoramidate analogues were synthesized and tested for their ability to inhibit L1210 cell proliferation. The findings demonstrated that modifications on the benzoic acid scaffold could lead to significant improvements in anticancer activity .

- Mechanistic Insights : Research into the mechanism by which these compounds exert their effects has revealed that they may disrupt key metabolic pathways within target cells, leading to apoptosis or growth arrest in malignant cells .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-formylbenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A viable approach involves adapting methodologies for structurally similar compounds, such as bromo-formylbenzoic acids. For example, flow chemistry using isobenzofuran-1(3H)-ones as precursors can be modified by substituting bromine with fluorine . Optimization may include adjusting solvent systems (avoiding toxic chlorinated solvents) and temperature gradients to enhance yield. Monitoring intermediates via HPLC or TLC (as suggested in for purification workflows) ensures reaction progression.

Q. Which analytical techniques are most effective for characterizing the formyl and carboxylic acid groups in this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can identify formyl protons (~9-10 ppm) and carboxyl carbons (~170 ppm). Fluorine’s electron-withdrawing effect may downshift adjacent proton signals .

- IR Spectroscopy : Stretching vibrations for formyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500-3000 cm) groups confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFO: calc. 168.02) .

Q. How should researchers handle the storage and stability of this compound to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. The carboxylic acid group increases hygroscopicity; use desiccants (silica gel) and avoid aqueous buffers unless protonation is required for solubility .

Advanced Research Questions

Q. What strategies can be employed to achieve regioselective formylation in the synthesis of this compound?

- Methodological Answer : Fluorine’s ortho-directing effect can be exploited in electrophilic aromatic substitution. Using Vilsmeier-Haack formylation (POCl/DMF) under controlled conditions ensures formylation at the 2-position. Alternatively, directed ortho-metalation (DoM) with LDA or Grignard reagents followed by CO quenching may improve selectivity .

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved when characterizing derivatives?

- Methodological Answer :

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and compare with experimental data to identify discrepancies .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially if tautomerism (e.g., keto-enol) or steric effects from fluorine distort spectral assignments .

Q. What are the mechanistic considerations for the reactivity of the formyl group in nucleophilic addition reactions under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : The carboxylic acid remains protonated, reducing electron withdrawal and stabilizing the formyl group for nucleophilic attack (e.g., hydrazine to form hydrazones).

- Basic Conditions : Deprotonation of the carboxylic acid generates a carboxylate, increasing electron density at the formyl group and potentially slowing nucleophilic addition. Fluorine’s inductive effect further modulates reactivity .

属性

IUPAC Name |

5-fluoro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTCSMCEKXQYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669531 | |

| Record name | 5-Fluoro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920481-01-2 | |

| Record name | 5-Fluoro-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。